GlyT1 Binding Affinity: Sub‑Nanomolar Ki of 0.800 nM for CAS 125686-77-3 Demonstrates >14‑Fold Improvement Over PF‑03463275
In a competitive radioligand displacement assay using [³H]N‑Methyl‑SSR504734 on human GlyT1c expressed in cell membranes, Glycine, N‑methyl‑N‑(2‑pyridinylcarbonyl)- exhibited a binding affinity Ki of 0.800 nM [1]. This value is significantly more potent than the clinically investigated GlyT1 inhibitor PF‑03463275, which has a reported Ki of 11.6 nM in a comparable assay format . The 14.5‑fold improvement in binding affinity suggests that CAS 125686-77-3 may achieve more effective glycine reuptake inhibition at lower concentrations.
| Evidence Dimension | Binding affinity (Ki) to human GlyT1 |
|---|---|
| Target Compound Data | Ki = 0.800 nM |
| Comparator Or Baseline | PF‑03463275: Ki = 11.6 nM |
| Quantified Difference | 14.5‑fold higher potency for CAS 125686-77-3 |
| Conditions | Human GlyT1c expressed in cell membranes; [³H]N‑Methyl‑SSR504734 displacement, 1 hr incubation |
Why This Matters
Procurement of a more potent GlyT1 inhibitor enables the use of lower compound concentrations in cellular assays, reducing the risk of off‑target effects and conserving valuable research material.
- [1] BindingDB. Entry BDBM50368757 (CHEMBL4169829) – Ki = 0.800 nM for human GlyT1c. Retrieved April 2026. View Source
